molecular formula C14H26N2O2 B13947637 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one

Cat. No.: B13947637
M. Wt: 254.37 g/mol
InChI Key: IPZLJBLCLWPKBR-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the activation of a hydroxyl group towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system . This pathway is used to create various functional derivatives, which are then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride, PPh3-CBr4, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and amino groups play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H26N2O2/c1-10(2)12(15)13(18)16-6-5-14(9-16)4-3-11(7-14)8-17/h10-12,17H,3-9,15H2,1-2H3

InChI Key

IPZLJBLCLWPKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCC(C2)CO)N

Origin of Product

United States

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